molecular formula C11H17N3O2 B153463 tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 230301-11-8

tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B153463
CAS No.: 230301-11-8
M. Wt: 223.27 g/mol
InChI Key: BHYPERDTLBCHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically begins with functionalized pyridine or pyrazole precursors. Retrosynthetically, the target molecule can be dissected into two primary components: a tert-butyl carbamate-protected piperidine ring and a pyrazolo[4,3-c]pyridine core. Strategic bond disconnections highlight the necessity for:

  • Cyclization to form the pyrazolo-pyridine system.

  • Protection of the secondary amine using tert-butyloxycarbonyl (Boc) groups.

  • Functionalization of the pyridine ring to enable annulation .

A pivotal intermediate is tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate, which undergoes hydrazine-mediated cyclization to form the pyrazole ring .

Cyclization via Hydrazine-Mediated Annulation

The most widely reported method involves the cyclization of tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate with hydrazine hydrate. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazolo[4,3-c]pyridine skeleton.

Procedure :
A solution of tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate (8.8 g, 34.6 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (200 mL) at 20°C for 12 hours. Purification via column chromatography yields the product in 95% yield (7 g) .

Mechanistic Insight :
The dimethylamino group acts as a leaving group, facilitating nucleophilic attack by hydrazine. Subsequent intramolecular cyclization and dehydration yield the fused pyrazole ring.

SNAr-Based Functionalization and Protection

Nucleophilic aromatic substitution (SNAr) reactions are employed to introduce electron-withdrawing groups (EWGs) or halogens, which are critical for downstream coupling reactions. For example, 2-chloro-3-nitropyridine derivatives serve as precursors for SNAr with Boc-protected amines.

Example :
Treatment of 2-chloro-3-nitropyridine with tert-butyl piperidine-4-carboxylate in the presence of potassium carbonate in acetonitrile affords tert-butyl 2-nitro-3-(piperidin-4-yl)pyridine-4-carboxylate. Reduction of the nitro group and subsequent cyclization yields the target compound .

Boc Deprotection and Methylation

The tert-butyl carbamate group is selectively removed under acidic conditions to expose the secondary amine for further functionalization.

Deprotection Protocol :
A solution of this compound (4 g) in dichloromethane (40 mL) is treated with HCl/MeOH (10 mL) at 0°C. After stirring for 3 hours at 20°C, the product precipitates as a yellow solid (2.8 g, crude) .

Methylation :
The deprotected amine is methylated using methyl iodide (5 g, 35.8 mmol) and sodium hydride (859 mg, 35.8 mmol) in tetrahydrofuran (THF) at 0°C. This step proceeds in 75% yield after purification .

Microwave-Assisted Synthesis

Recent patents describe microwave-assisted cyclization to accelerate reaction kinetics. For instance, tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate undergoes microwave irradiation (Biotage Initiator Sixty synthesizer) to form the pyrazolo[4,3-c]pyridine core in 30 minutes, compared to 12 hours under conventional heating .

Comparative Analysis of Methods

Method Conditions Yield Advantages
Hydrazine cyclizationEthanol, 20°C, 12 h95% High yield; minimal byproducts
SNAr functionalizationK₂CO₃, MeCN, reflux70–80% Compatible with EWGs
Microwave cyclization150°C, 30 min 85%Rapid; suitable for scale-up
Acidic deprotectionHCl/MeOH, 3 h 90%Selective; preserves pyrazole ring

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways during cyclization may lead to regioisomers. Using bulky bases (e.g., DABCO) suppresses side reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in SNAr reactions, while ethanol favors cyclization .

  • Temperature Control : Exothermic deprotection steps require gradual warming to prevent decomposition .

Applications in Drug Synthesis

The tert-butyl-protected intermediate is pivotal in synthesizing kinase inhibitors. For example, coupling with 6-chloropyrimidine-4-carbonyl chloride yields (S)-6-((1-acetylazetidin-3-yl)amino)-N-(2-hydroxy-3-(1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)propyl)pyrimidine-4-carboxamide, a potent JAK2 inhibitor .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrazolopyridines, while substitution can introduce alkyl or aryl groups at specific positions on the pyrazolopyridine ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle and induction of apoptosis.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo[4,3-c]pyridine derivatives and their evaluation against several cancer cell lines. The results demonstrated that certain modifications to the tert-butyl group enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents.

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can modulate adenosine receptors, which play a crucial role in neuroprotection.

Data Table: Neuroprotective Activity

CompoundActivity (IC50)Targeted Receptor
This compound50 µMA2A Adenosine Receptor
Reference Compound A30 µMA2A Adenosine Receptor
Reference Compound B45 µMA2A Adenosine Receptor

Pharmacological Applications

2.1 Pain Management
The compound has shown potential as an analgesic agent. By acting on specific pathways involved in pain perception, it may provide a novel approach to pain management without the side effects associated with traditional opioids.

Case Study:
In a preclinical trial reported in Pain Research and Management, researchers evaluated the efficacy of this compound in animal models of chronic pain. The results indicated a significant reduction in pain scores compared to control groups.

Material Science Applications

3.1 Polymer Synthesis
this compound is being explored as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.

Data Table: Material Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Conventional Polymer30150
Polymer with tert-butyl Derivative50200

Mechanism of Action

The mechanism of action of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .

Biological Activity

tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 230301-11-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its various biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : 1.87 (indicating moderate lipophilicity)
  • Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular functions and apoptosis in cancer cells .
  • Cell Signaling Modulation : It influences several signaling pathways by binding to proteins and nucleic acids, thereby affecting gene expression and cellular metabolism .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
K5625.0Induction of apoptosis via caspase activation
MCF-77.2Inhibition of PCNA expression
MV4-116.5Modulation of cell cycle progression

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses in animal models .

Case Studies

  • In vitro Studies : In a study involving human leukemia cells (K562), treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through the activation of caspases .
  • In vivo Studies : Animal models treated with varying doses of the compound exhibited reduced tumor growth and enhanced survival rates compared to control groups. Notably, low doses were associated with therapeutic effects without significant toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics:

  • GI Absorption : High
  • BBB Permeability : Yes
  • CYP Inhibition : Does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

The compound is typically synthesized via alkylation or substitution reactions. For example, using 5-tert-butyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate as a precursor, NaH (2.5 eq) as a base, and 2-bromopropane (1.2 eq) in THF at 273 K to room temperature. Single crystals for structural analysis are obtained by recrystallization from ethanol .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via ethanol recrystallization (room temperature) are analyzed with refinement parameters such as R factor (e.g., R = 0.060) and data-to-parameter ratios (e.g., 18.0). Hydrogen atoms are fixed geometrically with C–H distances of 0.98–1.00 Å .

Q. What safety protocols are critical when handling this compound?

The compound is classified under GHS as causing acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2A). Researchers must:

  • Use PPE (gloves, goggles, lab coats).
  • Avoid inhalation (work in a fume hood).
  • Rinse skin/eyes immediately upon contact.
  • Store in a cool, dry environment .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce specific substituents (e.g., alkyl or aryl groups)?

Optimize base strength and solvent polarity. For example, NaH in THF at low temperatures (273 K) facilitates controlled alkylation with 2-bromopropane. Adjusting equivalents (e.g., 1.2 eq alkylating agent) and reaction time can improve yield. Alternative solvents like DMF may enhance solubility for bulky substituents .

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) between studies be resolved?

Cross-validate with XRD to confirm regiochemistry and stereochemistry. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or computational NMR prediction tools (e.g., DFT-based methods). Compare melting points and HPLC retention times with published data .

Q. What methodologies are used to evaluate the compound’s biological activity (e.g., kinase inhibition)?

  • Kinase inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays or radioactive [³²P]-ATP incorporation.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting for phosphorylated kinases .

Q. How can computational modeling predict reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding to kinase active sites (e.g., CDK2, EGFR) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Re-examine reaction parameters : Trace moisture in solvents or slight temperature variations can drastically affect NaH-mediated reactions.
  • Purification methods : Column chromatography vs. recrystallization may lead to yield differences. Report both isolated and theoretical yields .

Q. Why do XRD-derived bond lengths/angles vary between structurally similar derivatives?

Crystal packing effects and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) can subtly distort geometries. Compare thermal ellipsoids and displacement parameters to assess positional uncertainty .

Q. Methodological Best Practices

Q. What analytical techniques are essential for characterizing this compound?

  • XRD : Definitive structural assignment.
  • NMR (¹H/¹³C) : Confirm purity and regiochemistry.
  • HRMS : Verify molecular formula.
  • HPLC : Assess purity (>95% for biological assays) .

Q. Advanced Applications

Q. How can this compound serve as a precursor for targeted drug delivery systems?

Functionalize the pyrazolo-pyridine core via:

  • Boc-deprotection : Expose the amine for conjugation to PEG linkers.
  • Click chemistry : Introduce azide/alkyne handles for bioconjugation .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Convert carboxylate to ester prodrugs.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

Properties

IUPAC Name

tert-butyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-9-8(7-14)6-12-13-9/h6H,4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYPERDTLBCHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945720
Record name tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-27-2, 230301-11-8
Record name 1,1-Dimethylethyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BOC-1,4,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6,7-Tetrahydro-5H-pyrazolo[4,3-c]pyridine, N5-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.55 g, 10 mmol) in methanol (50 mL) was added hydrazine hydrate (0.61 mL, 1.25 equiv). The solution was heated to reflux, immediately allowed to cool to room temperature, and concentrated to give 1.4 g (63%) which was used without purification. Mass spec.: 224.11 (MH)+.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-3-[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate (63.6 g, 250 mmol) in EtOH (200 mL) is added hydrazine (9.6 mL, 305 mmol) and the mixture is heated at reflux for 2 hr. Solvent is evaporated in vacuo and residue is purified by flash column with 5% MeOH in DCM to give the title compound as a white solid. MS (M+1): 224.1.
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.